molecular formula C21H17ClN2 B15170309 1-[(2-Chlorophenyl)methyl]-3-(4-methylphenyl)-1H-indazole CAS No. 872682-00-3

1-[(2-Chlorophenyl)methyl]-3-(4-methylphenyl)-1H-indazole

Cat. No.: B15170309
CAS No.: 872682-00-3
M. Wt: 332.8 g/mol
InChI Key: KEIUWDSPTSBEEK-UHFFFAOYSA-N
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Description

1-[(2-Chlorophenyl)methyl]-3-(4-methylphenyl)-1H-indazole is a compound belonging to the indazole family, which is known for its diverse biological activities. Indazole derivatives have been extensively studied for their potential therapeutic applications, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Chlorophenyl)methyl]-3-(4-methylphenyl)-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chlorobenzyl chloride with 4-methylphenylhydrazine in the presence of a base, followed by cyclization to form the indazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[(2-Chlorophenyl)methyl]-3-(4-methylphenyl)-1H-indazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(2-Chlorophenyl)methyl]-3-(4-methylphenyl)-1H-indazole has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2-Chlorophenyl)methyl]-3-(4-methylphenyl)-1H-indazole involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-Chlorophenyl)methyl]-3-phenyl-1H-indazole
  • 1-[(2-Chlorophenyl)methyl]-3-(4-fluorophenyl)-1H-indazole
  • 1-[(2-Chlorophenyl)methyl]-3-(4-methoxyphenyl)-1H-indazole

Uniqueness

1-[(2-Chlorophenyl)methyl]-3-(4-methylphenyl)-1H-indazole is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 2-chlorophenyl and 4-methylphenyl groups can enhance its binding affinity to certain targets and modify its pharmacokinetic properties .

Properties

CAS No.

872682-00-3

Molecular Formula

C21H17ClN2

Molecular Weight

332.8 g/mol

IUPAC Name

1-[(2-chlorophenyl)methyl]-3-(4-methylphenyl)indazole

InChI

InChI=1S/C21H17ClN2/c1-15-10-12-16(13-11-15)21-18-7-3-5-9-20(18)24(23-21)14-17-6-2-4-8-19(17)22/h2-13H,14H2,1H3

InChI Key

KEIUWDSPTSBEEK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=CC=CC=C32)CC4=CC=CC=C4Cl

Origin of Product

United States

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